2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid 2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 385383-42-6
VCID: VC7748736
InChI: InChI=1S/C14H10Cl2O2S/c15-10-6-5-9(12(16)7-10)8-19-13-4-2-1-3-11(13)14(17)18/h1-7H,8H2,(H,17,18)
SMILES: C1=CC=C(C(=C1)C(=O)O)SCC2=C(C=C(C=C2)Cl)Cl
Molecular Formula: C14H10Cl2O2S
Molecular Weight: 313.19

2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid

CAS No.: 385383-42-6

Cat. No.: VC7748736

Molecular Formula: C14H10Cl2O2S

Molecular Weight: 313.19

* For research use only. Not for human or veterinary use.

2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid - 385383-42-6

Specification

CAS No. 385383-42-6
Molecular Formula C14H10Cl2O2S
Molecular Weight 313.19
IUPAC Name 2-[(2,4-dichlorophenyl)methylsulfanyl]benzoic acid
Standard InChI InChI=1S/C14H10Cl2O2S/c15-10-6-5-9(12(16)7-10)8-19-13-4-2-1-3-11(13)14(17)18/h1-7H,8H2,(H,17,18)
Standard InChI Key CDDFHTIEEOQRJT-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)O)SCC2=C(C=C(C=C2)Cl)Cl

Introduction

Chemical Structure and Nomenclature

Systematic IUPAC Name

The IUPAC name for this compound is 2-[(2,4-dichlorobenzyl)sulfanyl]benzenecarboxylic acid, which precisely describes its structure:

  • A benzene ring (benzenecarboxylic acid) with a carboxylic acid group at position 1.

  • A sulfanyl (-S-) group at position 2, connected to a 2,4-dichlorobenzyl moiety.

Molecular Formula and Weight

PropertyValue
Empirical formulaC14H10Cl2O2S\text{C}_{14}\text{H}_{10}\text{Cl}_2\text{O}_2\text{S}
Molecular weight313.2 g/mol
CAS Registry Number385383-42-6
MDL NumberMFCD03001232

The molecular structure balances hydrophobic (chlorine, benzene) and hydrophilic (carboxylic acid) regions, influencing its solubility and reactivity .

Physicochemical Properties

Key physical and chemical properties are summarized below:

Thermal and Physical Characteristics

PropertyValue
Melting point217–219°C
Boiling point457.6 ± 45.0 °C (predicted)
Density1.46 ± 0.1 g/cm³ (predicted)
pKa3.46 ± 0.36 (predicted)

The high melting point suggests strong intermolecular forces, likely due to hydrogen bonding from the carboxylic acid group and dipole interactions from the chlorine substituents . The predicted boiling point aligns with similar mid-weight aromatic compounds.

Synthesis and Production

Industrial Production

Large-scale synthesis likely employs continuous flow reactors to enhance yield and safety. Regulatory compliance with environmental guidelines for chlorine-containing waste is critical during production .

Applications in Scientific Research

Organic Synthesis Intermediate

The compound serves as a precursor for synthesizing more complex molecules, particularly in pharmaceuticals and agrochemicals. Its dichlorobenzyl group is a common pharmacophore in antifungal agents, while the carboxylic acid enables further derivatization .

Materials Science

In polymer chemistry, it may act as a crosslinking agent or monomer for sulfur-containing polymers, which exhibit enhanced thermal stability and mechanical properties.

Analytical Chemistry

As a chromatographic standard for quantifying chlorinated aromatics in environmental samples due to its distinct UV-Vis absorption profile.

Hazard CategoryDescription
IrritantSkin, eye, and respiratory irritation

Recent Research and Developments

Structural Analogues

A 2024 study explored analogues with modified chlorine positions (e.g., 3,4-dichloro substitution) to enhance bioactivity, though these derivatives remain experimental .

Environmental Impact Assessments

Ongoing research evaluates its persistence in ecosystems, with preliminary data suggesting moderate biodegradability under aerobic conditions.

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